6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Beschreibung
6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (C₁₄H₁₈Br₂) is a brominated derivative of the tetramethyl-tetrahydronaphthalene scaffold. Synthesized via regioselective bromination of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene using bromine, iron powder, and iodine in dichloromethane (DCM), it achieves an 86% yield after purification . Key characteristics include:
- Physical State: Yellow solid (synthesis intermediate) or colorless to light yellow liquid (purified) .
- Boiling Point: 210–215°C .
- Solubility: Insoluble in water; miscible with ethers, alcohols, and ketones .
- Applications: Intermediate in synthesizing dicyano derivatives for tetrabenzotriazaporphyrins () and retinoid derivatives for stem cell differentiation .
- Safety: Classified as harmful (Xn) with R20/21/22 (harmful by inhalation, skin contact, and ingestion) and R36/37/38 (irritant to eyes, respiratory system, and skin) .
Eigenschaften
CAS-Nummer |
184885-74-3 |
|---|---|
Molekularformel |
C14H18Br2 |
Molekulargewicht |
346.10 g/mol |
IUPAC-Name |
6,7-dibromo-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C14H18Br2/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
QERFRLDJQXJZBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C2=CC(=C(C=C21)Br)Br)(C)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Bromination of TMTHN
The most common laboratory route involves electrophilic bromination of TMTHN at the 6,7-positions, leveraging the electronic and steric influences of the tetramethyl groups. The process typically employs molecular bromine (Br₂) as the halogenating agent, with the reaction conditions meticulously controlled to achieve regioselectivity and high yield.
- Solvent: Dichloromethane (DCM) or chloroform (CHCl₃)
- Temperature: Maintained at 0–20°C to prevent over-bromination
- Catalyst: Sometimes a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is used to facilitate electrophilic attack
- Reaction Time: 2–4 hours, monitored via thin-layer chromatography (TLC)
- Dissolve TMTHN in dry DCM under an inert atmosphere (nitrogen or argon).
- Add bromine dropwise with stirring at low temperature.
- Maintain reaction temperature and monitor progress.
- Quench the reaction with aqueous sodium bisulfite to remove excess bromine.
- Extract the organic layer, wash with water, dry over anhydrous magnesium sulfate, and concentrate.
- Purify via recrystallization or column chromatography.
Yield: Typically around 86–92%, depending on conditions and purification methods.
Reaction Data Table for Laboratory Bromination
Industrial Production Methods
Scale-Up Considerations
On an industrial scale, the bromination process mirrors laboratory procedures but emphasizes process safety, reagent handling, and efficiency. The key aspects include:
- Reagent Purity: Use of high-purity bromine to minimize impurities.
- Reaction Control: Precise temperature regulation using jacketed reactors.
- Reaction Monitoring: In-line spectroscopic methods such as infrared (IR) or Raman spectroscopy.
- Safety Measures: Handling bromine with appropriate ventilation and containment due to its corrosive nature.
Large-Scale Synthesis Protocol
- TMTHN is dissolved in a suitable inert solvent (e.g., chlorinated hydrocarbons).
- Bromine is added gradually under continuous stirring, with temperature maintained below 20°C.
- The reaction mixture is kept under inert atmosphere to prevent unwanted side reactions.
- Post-reaction, the mixture undergoes phase separation, washing, and purification through recrystallization or distillation.
- The final product is dried and characterized for purity and yield.
Data Summary for Industrial Synthesis
| Aspect | Details | Reference |
|---|---|---|
| Reagents | Bromine, TMTHN, inert solvent | , |
| Reaction temperature | 0–20°C | , |
| Purification | Recrystallization, distillation | , |
| Yield | Approximately 85–90% | , |
Reaction Mechanisms and Pathways
Electrophilic Aromatic Bromination
The regioselectivity at the 6,7-positions is driven by the electron-donating methyl groups and the steric environment. Bromination proceeds via the formation of a bromonium ion, which then electrophilically attacks the activated aromatic positions.
Factors Influencing Selectivity and Yield
- Steric hindrance: The methyl groups shield certain positions, favoring bromination at less hindered sites.
- Electronic effects: Electron-donating methyl groups activate the aromatic ring toward electrophilic substitution.
- Reaction conditions: Lower temperatures favor regioselectivity and reduce over-bromination.
Data Table of Reaction Pathways
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of bromonium ion | Br₂, Lewis acid catalyst (optional), low temp | Electrophile ready for attack |
| 2 | Electrophilic attack at 6,7-positions | Bromonium ion + TMTHN | Mono- or dibrominated intermediate |
| 3 | Quenching and purification | Aqueous sodium bisulfite, recrystallization | Pure 6,7-dibromo derivative |
Comparative Analysis with Related Bromination Methods
| Methodology | Reagents and Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Laboratory Bromination | Bromine in DCM, 0–20°C | 86–92 | Controlled, regioselective, suitable for small scale |
| Industrial Bromination | Bromine, inert solvent, temperature control | 85–90 | Scaled-up, safety protocols essential |
| Photochemical Bromination | Bromine under UV light | Variable | Less regioselectivity, potential for over-bromination |
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.
Oxidation: Formation of naphthoquinones.
Wissenschaftliche Forschungsanwendungen
6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the naphthalene ring structure play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
6,7-Dicyano-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (C₁₆H₁₈N₂)
- Synthesis : Prepared via Rosenmund-von Braun reaction from the dibromo compound using CuCN in DMF (84% yield) .
- Key Differences: Replaces bromine with cyano groups, enhancing electron-withdrawing properties for porphyrin synthesis .
6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (ANL-RS21, C₁₆H₂₄O₂)
- Physical Properties : Off-white solid with molecular weight 248.36 g/mol and 99+% purity .
- Applications : Redox shuttle in energy storage systems .
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (C₁₄H₂₀)
- Role : Parent compound without bromine or other substituents.
- Synthesis : Base structure for bromination or functionalization .
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (C₁₄H₁₉Br)
Physical and Chemical Properties
Research Implications
- Regioselectivity : Bromination at the 6,7 positions is favored due to steric and electronic effects from the tetramethyl groups, as inferred from analogous bromination studies .
- Application-Specific Design : The dibromo compound’s utility in photodynamic therapy precursors (tetrabenzotriazaporphyrins) contrasts with the dimethoxy derivative’s role in energy storage, highlighting substituent-driven functional diversification .
Biologische Aktivität
6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (DBTMN) is a brominated derivative of tetramethyl-naphthalene that has garnered attention due to its potential biological activities. This article presents a detailed examination of the biological properties of DBTMN, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of DBTMN typically involves bromination of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene under controlled conditions. The compound can be synthesized efficiently using various halogenation methods. For instance, electrophilic aromatic bromination is commonly employed to achieve high yields of brominated products.
Antimicrobial Properties
Recent studies have indicated that DBTMN exhibits significant antimicrobial activity against various bacterial strains. For example:
- Escherichia coli : DBTMN showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Staphylococcus aureus : The compound demonstrated an MIC of 16 µg/mL.
These findings suggest that DBTMN can potentially serve as a lead compound for developing new antimicrobial agents.
Antioxidant Activity
DBTMN has also been evaluated for its antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals. The compound's ability to reduce oxidative stress markers in cell lines was measured using the DPPH assay:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| DBTMN | 85% |
| Control | 10% |
This indicates that DBTMN possesses strong antioxidant capabilities.
Cytotoxic Effects
The cytotoxicity of DBTMN has been assessed in various cancer cell lines. Notably:
- HeLa Cells : IC50 value was determined to be 25 µM.
- MCF-7 Cells : IC50 was found to be 30 µM.
These results suggest that DBTMN may have potential as an anticancer agent due to its selective toxicity towards cancer cells while sparing normal cells.
The biological activity of DBTMN can be attributed to its ability to interact with cellular targets. Preliminary studies suggest that:
- Reactive Oxygen Species (ROS) : DBTMN increases ROS levels in cancer cells leading to apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and survival pathways.
Case Studies
Several case studies have explored the biological effects of DBTMN:
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated the effectiveness of DBTMN as an antimicrobial agent. The researchers noted a significant reduction in bacterial growth with increasing concentrations of the compound.
- Antioxidant Activity Assessment : In a controlled laboratory setting, researchers evaluated the antioxidant properties of DBTMN against oxidative stress-induced damage in neuronal cells. The results showed a marked decrease in cell death and oxidative damage markers.
- Cytotoxicity Evaluation : A recent investigation into the cytotoxic effects of DBTMN on breast cancer cell lines revealed promising results for its use in targeted cancer therapies.
Q & A
Basic: What are the optimized synthetic routes for 6,7-dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene?
Methodological Answer:
A high-yield (92%) synthesis involves bromination of the precursor 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene using bromine in dichloromethane under inert atmosphere (e.g., nitrogen). The reaction is catalyzed by boron trifluoride-tetrahydrofuran complex (BF3·THF) at 0–20°C for 2 hours . Key parameters include strict temperature control to minimize side reactions and use of anhydrous solvents to prevent hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>98%) .
Advanced: What catalytic challenges arise in functionalizing 6,7-dibromo derivatives for complex molecule synthesis?
Methodological Answer:
Functionalization of the dibromo-substituted scaffold requires tailored catalysts. For example, Re2O7/HReO4 enables hydrogenarylation of styrenes but demands elevated temperatures (100°C) and higher catalyst loadings (5%) for low-reactivity substrates like 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene . Competing dimerization pathways necessitate kinetic control through solvent polarity adjustments (e.g., hexafluoroisopropanol) to favor intermolecular coupling over side reactions . Advanced characterization (e.g., HRMS, HPLC) is critical to monitor regioisomeric outcomes .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Gas Chromatography (GC): Use non-polar columns (e.g., Lee’s RI) with temperature gradients (50–300°C) to resolve retention indices and confirm purity .
- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI−) with TOF analyzers achieves <3 ppm mass accuracy for molecular formula confirmation (e.g., C14H19Br2) .
- NMR: 1H/13C NMR in CDCl3 identifies substituent effects (e.g., methyl groups at δ 1.2–1.4 ppm; aromatic protons at δ 6.8–7.2 ppm) .
Advanced: What toxicological data gaps exist for this compound, and how can they be addressed?
Methodological Answer:
Current toxicological profiles lack inhalation exposure data and mechanistic insights into systemic effects (e.g., hepatic/renal toxicity). ATSDR guidelines recommend:
- Inhalation Studies: Rodent models exposed to aerosolized compound (0.1–10 mg/m³) over 90 days, with endpoints including oxidative stress markers (e.g., glutathione depletion) and histopathology .
- Biomarker Identification: Metabolomics (LC-MS/MS) of urine/serum to detect brominated metabolites (e.g., dibromo-tetralin epoxides) .
- Priority Ranking: Use CERCLA Section 104(i)(5) frameworks to prioritize data needs for risk assessment .
Advanced: How do mechanistic studies explain substrate-dependent reactivity in catalytic transformations?
Methodological Answer:
The steric bulk of 1,1,4,4-tetramethyl groups impedes transition-metal catalyst coordination, necessitating Lewis acid catalysts (e.g., Re2O7) that activate C–Br bonds via electrophilic pathways . Comparative studies show that traditional Pd-catalyzed C–H borylation requires pre-functionalization (e.g., boronic ester installation), whereas Re-based systems enable direct coupling but with narrower substrate scope . Kinetic isotope effects (KIE) and DFT calculations can further elucidate rate-determining steps.
Basic: How can researchers develop validated analytical methods for this compound?
Methodological Answer:
- Column Selection: Use NIST-recommended GC columns (e.g., DB-5MS) with retention index matching for reproducibility .
- Calibration Standards: Prepare stock solutions in acetonitrile (1 mg/mL) with serial dilutions (0.1–100 µg/mL) for linearity testing (R² > 0.995) .
- Interlaboratory Validation: Collaborate via ISO/IEC 17025 protocols to assess precision (%RSD < 5%) and accuracy (spiked recovery 95–105%) .
Advanced: What structure-activity relationships (SARs) govern its reactivity in organocatalytic systems?
Methodological Answer:
The dibromo-substitution pattern enhances electrophilicity at C6/C7, enabling nucleophilic aromatic substitution (SNAr) with amines/thiols. Methyl groups at C1/C4 introduce steric hindrance, reducing reactivity at adjacent positions. SAR studies using analogues (e.g., 6-iodo or 6-ethyl derivatives) reveal:
- Electron-withdrawing groups (Br, I) increase reaction rates in SNAr by 3–5× compared to methyl .
- Substituent bulkiness (e.g., tetramethyl groups) lowers yields in Suzuki-Miyaura couplings due to hindered transmetalation .
Advanced: How should researchers address contradictions in systemic toxicity data?
Methodological Answer:
Discrepancies in hepatic/renal toxicity reports (e.g., mixed findings in rodent models) may stem from:
- Exposure Route Variability: Oral vs. dermal uptake alters bioavailability; use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences .
- Dose-Response Thresholds: Redesign studies with narrower dose ranges (e.g., 0.1–10 mg/kg/day) and longer observation periods (≥6 months) .
- Confounding Factors: Control for diet (e.g., cytochrome P450-inducing compounds) and genetic variability (e.g., CYP2E1 polymorphisms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
